Pirmenol

Übersicht

Beschreibung

Pirmenol is a novel antiarrhythmic drug that has been shown to be effective in both intravenous and oral forms for the suppression of ventricular ectopic depolarizations, ventricular tachycardia, and supraventricular arrhythmias . It is classified as a Class IA antiarrhythmic agent, which means it works by prolonging the QT interval on the electrocardiogram . This compound is unique due to its minimal effect on the PR and QRS intervals, distinguishing it from other Class IA drugs .

Wissenschaftliche Forschungsanwendungen

Pirmenol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Antiarrhythmika auf Herzmuskelzellen zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf Ionenkanäle und die zelluläre Elektrophysiologie untersucht.

Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung von Arrhythmien zu bewerten.

Industrie: Wird bei der Entwicklung neuer Antiarrhythmika und Formulierungen eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Blockierung von Natrium- und Kaliumkanälen in Herzmuskelzellen. Diese Wirkung verlängert die Aktionspotenzialdauer und reduziert die Erregbarkeit der Herzmuskelzellen, wodurch Arrhythmien verhindert werden . Die molekularen Ziele sind die schnellen Natriumkanäle und die verzögert rektifizierenden Kaliumkanäle. Das Medikament bindet an diese Kanäle und hemmt deren Funktion, was zu einer Abnahme der Depolarisations- und Repolarisationsrate führt .

Ähnliche Verbindungen:

Procainamid: Ähnlich wie Chinidin wird es zur Behandlung von Arrhythmien eingesetzt, hat aber unterschiedliche Nebenwirkungsprofile.

Disopyramid: Ein weiteres Mittel der Klasse IA mit ähnlichen elektrophysiologischen Wirkungen, aber unterschiedlicher Pharmakokinetik.

Einzigartigkeit von this compound: this compound ist einzigartig, da es minimale Auswirkungen auf die PR- und QRS-Intervalle hat, was es von anderen Medikamenten der Klasse IA unterscheidet. Darüber hinaus sind seine elektrophysiologischen Eigenschaften und sein Nebenwirkungsprofil untypisch für ein Mittel der Klasse IB, was es zu einem einzigartigen Antiarrhythmikum macht, das weitere Untersuchungen verdient .

Wirkmechanismus

Target of Action

Pirmenol is an antiarrhythmic agent that primarily targets the fast sodium (Na+) channels, slow calcium (Ca2+) channels, and potassium (K+) channels in cardiac cells . These ion channels play a crucial role in the generation and propagation of action potentials in cardiac cells, which are essential for the rhythmic contraction of the heart.

Mode of Action

This compound interacts with its targets by blocking these ion channels, thereby altering the flow of ions across the cell membrane . This drug depresses the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner . It causes a marked prolongation of the action potential duration at low concentrations and shortens it at high concentrations . The blocking of these channels by this compound is use-dependent, meaning the block becomes more pronounced with increased frequency of use .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking the sodium, calcium, and potassium channels, this compound alters the action potential of cardiac cells . This results in changes to the electrical activity of the heart, which can help to correct abnormal heart rhythms.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both young and elderly subjects . Subjects were given this compound HCl 100 mg every 12 hours for a total of 14 doses. The study found that the steady-state clearance and excretion of this compound were similar in both young and elderly subjects . This suggests that the dosage of this compound is unlikely to differ between young and elderly subjects based on pharmacokinetic considerations .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations to the electrical activity of cardiac cells. By blocking sodium, calcium, and potassium channels, this compound changes the action potential of these cells . This can result in a normalization of heart rhythm in individuals with certain types of cardiac arrhythmias.

Safety and Hazards

Zukünftige Richtungen

Pirmenol has been studied for the first time in humans to establish a minimum effective intravenous dose in patients with chronic, stable PVCs and to evaluate toxicity and pharmacokinetics . The therapeutic response, lack of toxicity, and relatively long half-life indicate that this compound is a promising antiarrhythmic agent .

Biochemische Analyse

Biochemical Properties

Pirmenol depresses not only the fast Na+ channel, but also others, such as the slow Ca2+ and K+ channels . It has a sevenfold lower affinity for glandular-type muscarinic receptors (M3) than for cardiac-type muscarinic receptors (M2) . This indicates that this compound plays a significant role in biochemical reactions, particularly those involving ion channels.

Cellular Effects

This compound has been shown to have a profound impact on cellular processes. It is effective in suppressing premature ventricular contractions in human studies . It also exhibits unique electrocardiographic features, distinguishing it from other antiarrhythmic drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It depresses the fast Na+ channel, as well as the slow Ca2+ and K+ channels . This suggests that this compound may inhibit or activate certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain its efficacy over time. Despite an elimination half-life of 6.3±1.7h, the efficacy of this compound was maintained with a twice-daily regimen . A slight decrease in PVC suppression was observed towards the end of the administration interval .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A progressive increase in dose to a maximum of 200 mg twice daily suppressed PVC in a majority of patients . In some cases, the suppression was inadequate despite therapeutic plasma concentrations .

Metabolic Pathways

The metabolic fate of this compound and its sex-related biotransformation have been studied in rats . The major metabolic pathway of this compound in rats is hydroxylation of the aromatic ring and subsequent catechol O-methylation and/or glucuronidation .

Transport and Distribution

This compound is widely distributed in tissues, resulting in a systemic circulation that exhibits a biphasic profile showing an initial distribution phase followed by a slower . This suggests that this compound interacts with various transporters or binding proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pirmenol hydrochloride is a pyridinemethanol derivative. The synthesis involves the reaction of pyridine with various reagents to form the desired compound. The specific synthetic route includes the following steps:

Formation of the Pyridinemethanol Core: The core structure is synthesized by reacting pyridine with formaldehyde and a suitable reducing agent.

Substitution Reactions: The core structure undergoes substitution reactions with different alkylating agents to introduce the necessary functional groups.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound hydrochloride.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. The process includes:

Bulk Synthesis: Large reactors are used to carry out the reactions under controlled conditions.

Purification: Industrial-scale purification techniques such as distillation, crystallization, and chromatography are employed.

Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required standards.

Analyse Chemischer Reaktionen

Reaktionstypen: Pirmenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Chinon-Derivate wieder in Hydrochinone umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am aromatischen Ring von this compound auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile Reagenzien wie Halogene und Nitriermittel werden unter sauren Bedingungen verwendet.

Hauptprodukte:

Oxidationsprodukte: Chinon-Derivate.

Reduktionsprodukte: Hydrochinone.

Substitutionsprodukte: Halogenierte oder nitrierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Procainamide: Similar to quinidine, it is used to treat arrhythmias but has different side effect profiles.

Disopyramide: Another Class IA agent with similar electrophysiological effects but different pharmacokinetics.

Uniqueness of Pirmenol: this compound is unique due to its minimal effect on the PR and QRS intervals, which distinguishes it from other Class IA drugs. Additionally, its electrophysiological properties and side effect profile are atypical for a Class IB agent, making it a unique antiarrhythmic drug that merits further study .

Eigenschaften

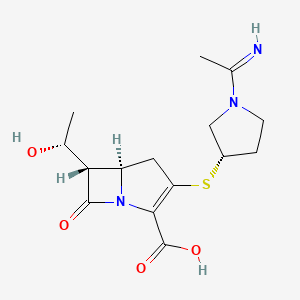

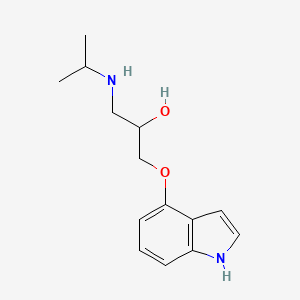

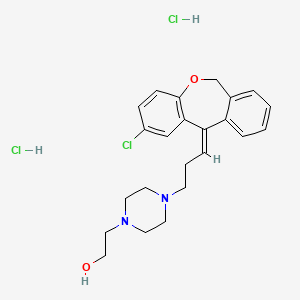

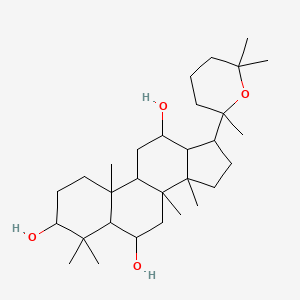

IUPAC Name |

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDBKTWDCXQJA-QIDMFYOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043839 | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-19-7, 129885-18-3, 129885-19-4 | |

| Record name | Pirmenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)

![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)